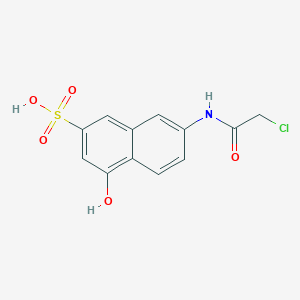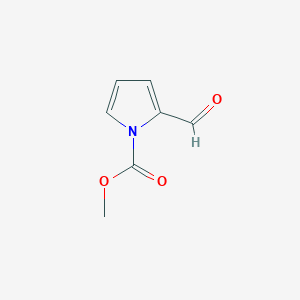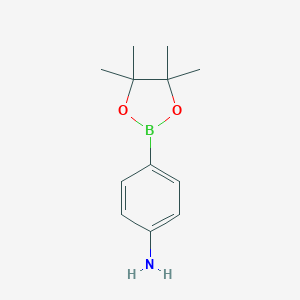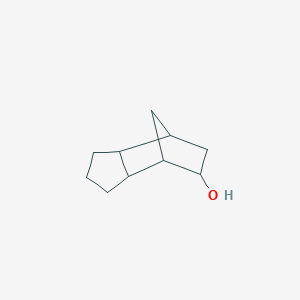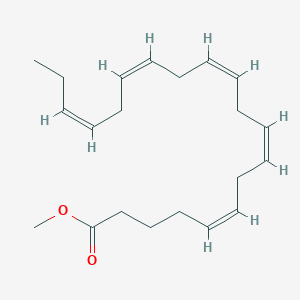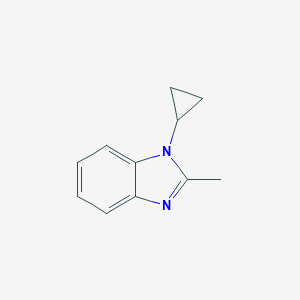
1-Cyclopropyl-2-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-methylbenzimidazole (CPMB) is a chemical compound with a molecular formula of C11H12N2. It is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. CPMB has been found to exhibit unique properties that make it an attractive candidate for use in the synthesis of new drugs and other related compounds.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-methylbenzimidazole is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by disrupting the structure of certain proteins. Further research is needed to fully elucidate the mechanism of action of 1-Cyclopropyl-2-methylbenzimidazole.
Efectos Bioquímicos Y Fisiológicos
1-Cyclopropyl-2-methylbenzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as an antimicrobial or antifungal agent. 1-Cyclopropyl-2-methylbenzimidazole has also been found to have antitumor properties, making it a potential candidate for use in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 1-Cyclopropyl-2-methylbenzimidazole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Cyclopropyl-2-methylbenzimidazole is its high purity and yield when synthesized using the methods mentioned above. This makes it a useful compound for use in lab experiments. However, one limitation of 1-Cyclopropyl-2-methylbenzimidazole is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-Cyclopropyl-2-methylbenzimidazole. One potential area of research is the development of new drugs based on the structure of 1-Cyclopropyl-2-methylbenzimidazole. Another potential area of research is the further elucidation of its mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Additionally, 1-Cyclopropyl-2-methylbenzimidazole could be further studied for its potential applications in the field of nanotechnology.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-methylbenzimidazole has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. 1-Cyclopropyl-2-methylbenzimidazole has also been shown to have potential as an inhibitor of certain enzymes, making it a promising candidate for use in the development of new drugs.
Propiedades
Número CAS |
118482-04-5 |
|---|---|
Nombre del producto |
1-Cyclopropyl-2-methylbenzimidazole |
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-methylbenzimidazole |
InChI |
InChI=1S/C11H12N2/c1-8-12-10-4-2-3-5-11(10)13(8)9-6-7-9/h2-5,9H,6-7H2,1H3 |
Clave InChI |
PVNMWWNQQNYJIY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1C3CC3 |
SMILES canónico |
CC1=NC2=CC=CC=C2N1C3CC3 |
Sinónimos |
1H-Benzimidazole,1-cyclopropyl-2-methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

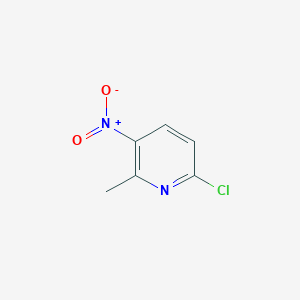
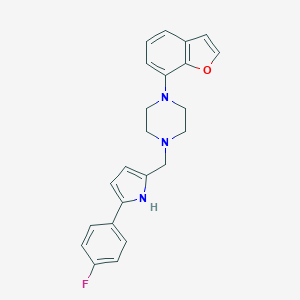
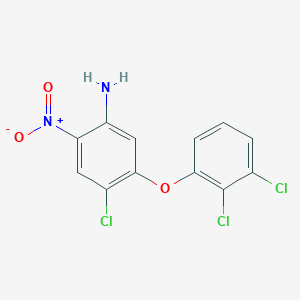
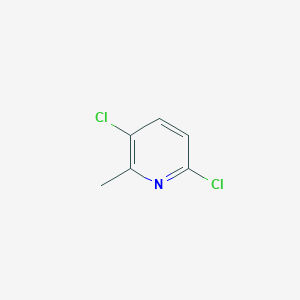
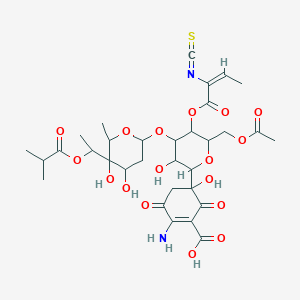
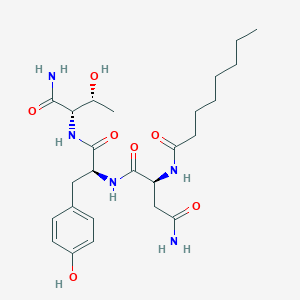
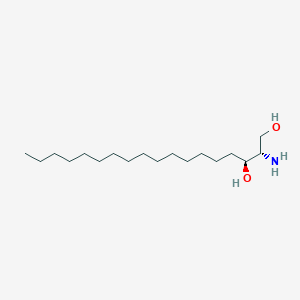
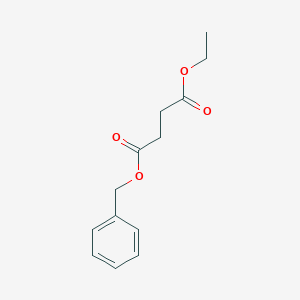
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
